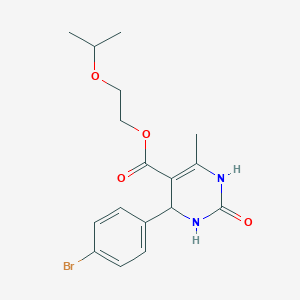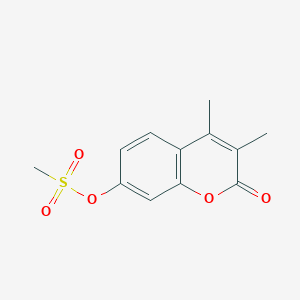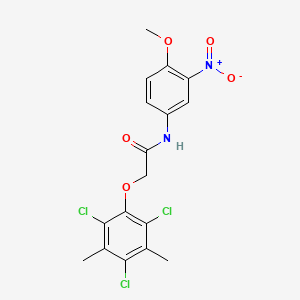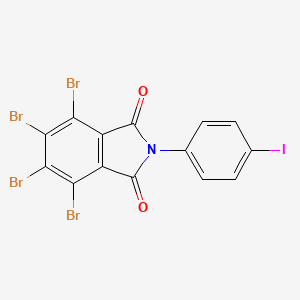![molecular formula C18H12FN3S B5101949 3-[(4-fluorophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5101949.png)
3-[(4-fluorophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-fluorophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of acrylonitrile and contains a thiazole ring and a fluorophenyl group. In
作用機序
The mechanism of action of 3-[(4-fluorophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile involves the inhibition of specific proteins involved in cell proliferation and survival. This compound targets the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth, differentiation, and survival. By inhibiting this pathway, 3-[(4-fluorophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile can induce cell death in cancer cells and reduce inflammation in inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-fluorophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile have been extensively studied. This compound has been shown to induce apoptosis (cell death) in cancer cells by activating caspases, which are enzymes involved in the breakdown of cellular components. Additionally, this compound has been shown to reduce inflammation in inflammatory diseases by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
実験室実験の利点と制限
One of the main advantages of 3-[(4-fluorophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile for lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for specific proteins involved in cancer cell proliferation and survival, making it an effective tool for studying these pathways. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-[(4-fluorophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. One area of research is in the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, this compound can be used as a tool for studying specific signaling pathways involved in cell proliferation and survival. Further research is needed to explore the potential applications of this compound in other fields of scientific research.
合成法
The synthesis of 3-[(4-fluorophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile involves the reaction of 4-fluoroaniline, 2-bromo-4'-phenylthiazole, and acrylonitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
3-[(4-fluorophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has shown potential applications in various fields of scientific research. One of the main areas of research is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
(Z)-3-(4-fluoroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3S/c19-15-6-8-16(9-7-15)21-11-14(10-20)18-22-17(12-23-18)13-4-2-1-3-5-13/h1-9,11-12,21H/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTIKQOGMZNCMM-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5101866.png)

![5-{3,5-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101878.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B5101879.png)
![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5101892.png)

![4-benzyl-1-(3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5101907.png)
![N-(1-{1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5101917.png)


![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B5101969.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5101979.png)

